Benzyl (6-bromohexyl)carbamate
CAS No.: 116784-97-5
Cat. No.: VC20817411
Molecular Formula: C14H20BrNO2
Molecular Weight: 314.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116784-97-5 |
|---|---|
| Molecular Formula | C14H20BrNO2 |
| Molecular Weight | 314.22 g/mol |
| IUPAC Name | benzyl N-(6-bromohexyl)carbamate |
| Standard InChI | InChI=1S/C14H20BrNO2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,17) |
| Standard InChI Key | RXHBKEAMZCXXSJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCCBr |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCCCCBr |
Introduction
Chemical Identity and Structural Characteristics
Benzyl (6-bromohexyl)carbamate (CAS: 116784-97-5) is an organic compound characterized by a benzyl carbamate group attached to a 6-bromohexyl chain. This structural arrangement confers distinctive reactive properties that make it valuable in organic synthesis applications. The compound is also known by several synonyms including N-Cbz-6-Bromo-hexylamine, benzyl 6-bromohexylcarbamate, and (6-bromohexyl)-carbamic acid benzyl ester .
Basic Chemical Information
The compound's molecular structure contains a carbamate functional group that serves as a protecting group for amines, particularly in peptide synthesis and other multi-step organic syntheses. Its chemical formula is C14H20BrNO2 with a molecular weight of 314.22 g/mol . The European Community has assigned it the EC Number 675-727-5, confirming its recognition in chemical registries .
Physical Properties
The physical characteristics of benzyl (6-bromohexyl)carbamate are summarized in Table 1.
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.273 g/cm³ |
| Melting Point | 52°C |
| Molecular Weight | 314.22 g/mol |
| Solubility | Soluble in methanol and organic solvents |
| Color | White to off-white |
The compound features a bromine atom at the terminal hexyl position, which serves as a reactive site for nucleophilic substitution reactions, making it particularly useful in synthetic chemistry applications.
Synthesis Methodology
The synthesis of benzyl (6-bromohexyl)carbamate typically involves the reaction between benzyl carbamate and 6-bromohexylamine. This reaction proceeds through a nucleophilic substitution mechanism, generally conducted in the presence of a suitable base to facilitate the reaction.
Laboratory Synthesis Route
The standard laboratory preparation involves controlled reaction conditions to ensure optimal yield and purity. The reaction typically employs bases such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. This approach allows for selective functionalization and minimizes side reactions.
Industrial Production Considerations
For larger scale production, the synthesis follows similar principles but employs automated reactors and continuous flow systems. These industrial approaches help maintain consistent product quality while maximizing yields. The reaction parameters are carefully optimized to reduce byproduct formation and enhance production efficiency.
Chemical Reactivity Profile
Benzyl (6-bromohexyl)carbamate exhibits characteristic reactivity patterns consistent with its functional groups. The presence of both the carbamate group and the terminal bromine atom enables diverse chemical transformations.
Key Reaction Types
Several reaction types are possible with this compound:
Nucleophilic Substitution Reactions
The terminal bromine atom readily undergoes nucleophilic substitution reactions with various nucleophiles including amines, thiols, and alkoxides. This reactivity makes the compound valuable for introducing the protected aminohexyl chain into more complex structures.
Hydrolysis Reactions
Under acidic or basic conditions, the compound can undergo hydrolysis to yield benzyl carbamate and 6-bromohexanol. This property is particularly useful in sequential protection/deprotection strategies in multi-step syntheses.
Transcarbamation Reactions
Like other carbamate compounds, benzyl (6-bromohexyl)carbamate can participate in transcarbamation reactions. These reactions involve the transfer of the carbamate group to another compound, which can be useful in the synthesis of complex molecules .
| Reaction Type | Common Reagents | Typical Conditions | Major Products |
|---|---|---|---|
| Nucleophilic Substitution | Amines, thiols, alkoxides | Room temperature to moderate heat, bases like NaOH | Substituted derivatives |
| Hydrolysis | Aqueous acids or bases | Moderate heating in aqueous media | Benzyl carbamate and 6-bromohexanol |
| Transcarbamation | Primary alcohols, K₂CO₃ | Reflux conditions | Various carbamates and amides |
Applications in Synthetic Chemistry
Benzyl (6-bromohexyl)carbamate has found applications across numerous areas of synthetic chemistry, particularly where controlled functionalization and protection strategies are required.
As a Protecting Group
The compound serves as an effective protecting group for amines in multi-step syntheses. The carbamate (Cbz) functionality provides stable protection under various reaction conditions but can be selectively removed when needed .
Linker in Complex Molecule Synthesis
The 6-bromohexyl chain acts as a spacer or linker in the synthesis of complex molecules. This property is particularly valuable in pharmaceutical research where the spatial arrangement of functional groups can significantly impact biological activity.
Role in Peptide Chemistry
In peptide synthesis, benzyl (6-bromohexyl)carbamate derivatives can be employed to introduce specific modifications or functional handles into peptide structures. The controlled reactivity of both the carbamate and bromide functionalities allows for sequential and selective transformations .
Biological Activity Research
Recent scientific investigations have begun to uncover potential biological activities associated with benzyl (6-bromohexyl)carbamate and its derivatives.
Anticancer Properties
Emerging research has indicated that benzyl (6-bromohexyl)carbamate may possess anticancer properties. Studies suggest that it can affect cellular processes implicated in cancer progression, though the exact mechanisms remain under investigation.
Drug Design Applications
The compound's structural features make it valuable in medicinal chemistry and drug design. Researchers have explored its incorporation into potential therapeutic agents, particularly those targeting diseases where precise molecular interactions are critical .
Structure-Activity Relationships
Investigations into structure-activity relationships have provided insights into how modifications to the basic scaffold of benzyl (6-bromohexyl)carbamate can influence biological activity. These findings help guide the rational design of more potent or selective derivatives.
Analytical Characterization
Proper identification and characterization of benzyl (6-bromohexyl)carbamate are essential for research and quality control purposes.
Spectroscopic Properties
The compound exhibits characteristic spectroscopic properties that aid in its identification and purity assessment:
Infrared Spectroscopy
Key absorption bands appear for the carbamate carbonyl (C=O) stretching, N-H stretching, and C-Br stretching vibrations.
Nuclear Magnetic Resonance
¹H NMR shows characteristic peaks for the aromatic protons of the benzyl group, the methylene protons adjacent to the bromine atom, and the carbamate NH proton.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) provide effective methods for monitoring reaction progress and assessing purity. These techniques are valuable for both research applications and quality control in production settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume